molecular formula C27H30N4O2 B12908487 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one CAS No. 51347-64-9

2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one

Cat. No.: B12908487
CAS No.: 51347-64-9
M. Wt: 442.6 g/mol
InChI Key: BTEBLYWASRSEID-UHFFFAOYSA-N
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Description

2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs. This particular compound features a unique structure that combines chromen and quinazolinone moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production methods for quinazolinones often utilize biocompatible catalysts in aqueous media to promote green and sustainable chemistry. For instance, electrochemical synthesis using iodine (I2) as a catalyst has been developed to induce C-H oxidation reactions, effectively cyclizing amides to various quinazolinones .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which exhibit diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one involves its interaction with molecular targets and pathways. The compound’s quinazolinone moiety is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Cyclohexylimino)-7-(diethylamino)-2H-chromen-3-yl)quinazolin-4(3H)-one stands out due to its unique combination of chromen and quinazolinone moieties, which confer distinct luminescence properties and biological activities. Its synthesis using green chemistry methods also highlights its potential for sustainable industrial applications .

Properties

CAS No.

51347-64-9

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

2-[2-cyclohexylimino-7-(diethylamino)chromen-3-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C27H30N4O2/c1-3-31(4-2)20-15-14-18-16-22(25-29-23-13-9-8-12-21(23)26(32)30-25)27(33-24(18)17-20)28-19-10-6-5-7-11-19/h8-9,12-17,19H,3-7,10-11H2,1-2H3,(H,29,30,32)

InChI Key

BTEBLYWASRSEID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3CCCCC3)O2)C4=NC5=CC=CC=C5C(=O)N4

Origin of Product

United States

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